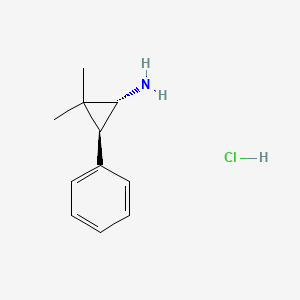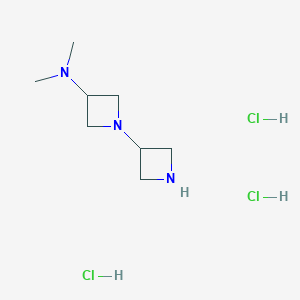
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylhydrazine moiety, and an acetic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the protection of the hydrazine group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The use of automated systems for the addition of reagents and control of reaction parameters would also be beneficial in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Tert-butoxycarbonyl)propanamido)acetic acid: Another compound featuring a Boc-protected amine and an acetic acid derivative.
2-(2-(Tert-butoxycarbonyl)amino)phenyl)acetic acid: Similar structure with a phenyl group and Boc-protected amine.
Uniqueness
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is unique due to the presence of both the phenylhydrazine moiety and the Boc-protected amine. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylhydrazinyl]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17(11-7-5-4-6-8-11)16-12(18)9-22-10-13(19)20/h4-8H,9-10H2,1-3H3,(H,16,18)(H,19,20) |
Clé InChI |
QZIKCDRAAUFRFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)NC(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)


![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)


![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
